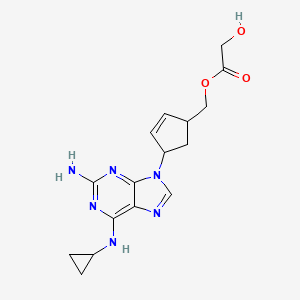
Abacavir acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abacavir acetate is a synthetic carbocyclic nucleoside analogue used as an antiviral agent. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). This compound is marketed under the brand name Ziagen and is often used in combination with other antiretroviral medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Abacavir acetate can be synthesized through various methods. One common method involves the use of chitosan microspheres prepared by ionotropic gelation. This method involves the reaction of chitosan with tripolyphosphate (TPP) to form microspheres that encapsulate abacavir . Another method involves the preparation of abacavir nanoparticles using solvent displacement with Eudragit RL-100, chitosan, and Poloxamer-188 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the removal of protective groups and purification using techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Abacavir acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using hydrogen peroxide or electrochemical methods involving platinum or boron-doped diamond electrodes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various acids and bases for other reactions. The conditions for these reactions can vary, but they often involve controlled pH and temperature to optimize the reaction rate and yield .
Major Products: The major products formed from the oxidation of this compound include degradation products identified using mass spectrometry, characterized by specific mass-to-charge ratios .
Applications De Recherche Scientifique
Abacavir acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation of pharmaceuticals under various conditions . In biology and medicine, this compound is used to treat HIV and AIDS by inhibiting the reverse transcriptase enzyme, which is essential for viral replication . Additionally, it is used in the development of sustained-release formulations and nanoparticle delivery systems to improve therapeutic efficacy .
Mécanisme D'action
Abacavir acetate exerts its effects by being intracellularly phosphorylated to carbovir triphosphate, an active metabolite that inhibits the HIV reverse transcriptase enzyme. This inhibition prevents the incorporation of viral DNA into the host genome, effectively terminating the viral replication process . The compound also binds with high specificity to the HLA-B*5701 protein, altering its shape and chemistry, which can lead to hypersensitivity reactions in some individuals .
Comparaison Avec Des Composés Similaires
Similar Compounds: Abacavir acetate is part of the nucleoside reverse transcriptase inhibitors (NRTIs) class of medications. Similar compounds in this class include zidovudine, lamivudine, and stavudine .
Uniqueness: What sets this compound apart from other NRTIs is its carbocyclic structure, which provides unique pharmacokinetic properties such as high oral bioavailability and a relatively long half-life . Additionally, this compound is known for its effectiveness in combination therapies, making it a valuable component of highly active antiretroviral therapy (HAART) regimens .
Propriétés
Formule moléculaire |
C16H20N6O3 |
|---|---|
Poids moléculaire |
344.37 g/mol |
Nom IUPAC |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21) |
Clé InChI |
ZBBZROWQLKCFQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


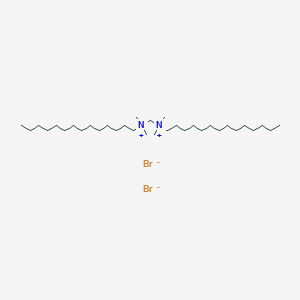
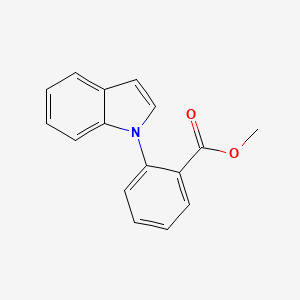
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)


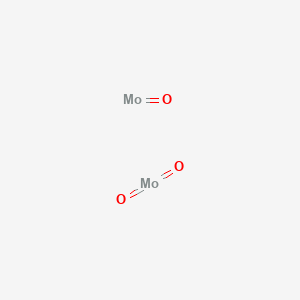
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
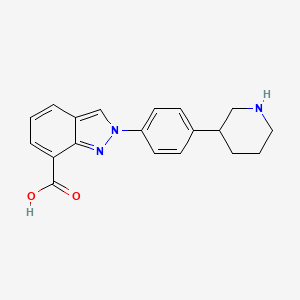
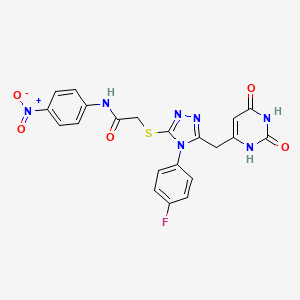
![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)


